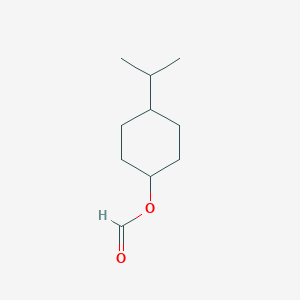

(4-Propan-2-ylcyclohexyl) formate

Description

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(4-propan-2-ylcyclohexyl) formate |

InChI |

InChI=1S/C10H18O2/c1-8(2)9-3-5-10(6-4-9)12-7-11/h7-10H,3-6H2,1-2H3 |

InChI Key |

VYNULQDYNWVSCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)OC=O |

Origin of Product |

United States |

Preparation Methods

Functionalization of the Cyclohexane Ring

Several strategies exist for the selective substitution at the 4-position of cyclohexane derivatives, which can be adapted for the isopropyl group introduction:

Hydroalkoxylation of Allylic Alcohols: A method reported for related compounds involves the hydroalkoxylation of 3-buten-2-ol using ruthenium catalysts and potassium tert-butoxide under inert atmosphere at 50°C for 22 hours. This method allows the addition of alkoxy groups to allylic alcohols, which could be adapted for cyclohexane derivatives bearing allylic functionalities to introduce the isopropyl substituent.

Stepwise Substitution via Bipiperidinyl Intermediates: Research on cyclohexyl ring substitution at the 4-position has utilized bipiperidinyl intermediates, allowing for subsequent derivatization and introduction of various substituents including bulky groups like tert-butyl, which is structurally similar in steric demand to isopropyl. This stepwise approach provides stereochemical control and functional group tolerance.

Formation of the Formate Ester

The formate ester group (–OCHO) can be introduced by esterification of the corresponding cyclohexanol derivative with formic acid or formylating agents:

Direct Esterification: The hydroxyl group on the cyclohexyl ring (once the isopropyl substituent is installed) can be reacted with formic acid or formyl chloride under mild acidic or catalytic conditions to yield the formate ester.

Catalytic Esterification Using Transition Metals: Palladium-catalyzed esterifications have been reported for related cyclohexyl esters, where stoichiometric quantities of formyl donors and catalysts enable efficient ester formation at room temperature in solvents such as acetonitrile.

Detailed Synthetic Procedure Example

Analytical and Research Discoveries

Stereochemical Control: The substitution at the 4-position of the cyclohexane ring can be achieved with control over cis/trans isomerism, which affects the physical and olfactory properties of the final compound.

Catalyst Efficiency: Ruthenium and palladium catalysts have been demonstrated to provide high selectivity and yield in the hydroalkoxylation and esterification steps, respectively, reducing reaction times and improving product purity.

Reaction Conditions: Mild temperatures and inert atmospheres are critical for preventing side reactions and ensuring high yields, especially in the hydroalkoxylation step.

Summary Table of Preparation Methods

Q & A

Q. Answer :

- Synthesis : Use esterification of 4-isopropylcyclohexanol with formic acid under acid catalysis (e.g., H₂SO₄) or enzymatic methods for enantioselective synthesis. Purification via fractional distillation or preparative HPLC is critical to isolate the ester from unreacted starting materials .

- Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~8.0 ppm for formate proton, δ ~160-170 ppm for carbonyl carbon) and cyclohexyl/isopropyl substituents .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : For stereochemical confirmation, refine data using SHELX programs (e.g., SHELXL for small-molecule refinement) .

Advanced Question: How can researchers resolve contradictions in reported stereochemical stability of this compound under thermal stress?

Q. Answer :

- Variable-Temperature NMR : Monitor dynamic isomerization (e.g., chair-flipping of cyclohexyl ring) by tracking chemical shift splitting at elevated temperatures .

- Computational Modeling : Perform density functional theory (DFT) calculations to compare energy barriers for conformational changes. Validate against experimental data from X-ray structures refined via SHELX .

- Controlled Kinetic Studies : Use Arrhenius plots to quantify activation energy for isomerization, ensuring consistent heating rates and inert atmospheres to avoid decomposition .

Basic Question: What protocols are essential for assessing the hydrolytic stability of this compound in aqueous buffers?

Q. Answer :

- Experimental Design :

- Data Interpretation : Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and identify pH-dependent degradation pathways (e.g., base-catalyzed ester hydrolysis) .

Advanced Question: What strategies integrate computational chemistry with experimental data to predict nucleophilic reactivity of this compound?

Q. Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with nucleophiles (e.g., amines, hydroxyl ions) in explicit solvent systems to identify transition states.

- Experimental Validation :

Basic Question: How can researchers quantify trace impurities in this compound samples using validated chromatographic methods?

Q. Answer :

- HPLC-UV/GC-MS :

- Column: Reverse-phase C18 (HPLC) or polar capillary column (GC).

- Detection: UV at 210 nm (ester absorbance) or MS in SIM mode for selective ion monitoring .

- Validation Parameters :

Advanced Question: What experimental designs optimize the study of this compound’s synergistic effects in olfactory receptor binding assays?

Q. Answer :

- In Vitro Assays :

- Data Analysis :

- Synergy scores calculated via Bliss Independence or Loewe Additivity models to distinguish additive vs. synergistic effects .

Basic Question: What are the best practices for storing this compound to prevent degradation?

Q. Answer :

- Storage Conditions :

- Under inert gas (N₂/Ar) in amber glass vials at –20°C to minimize oxidation and photodegradation.

- Use molecular sieves (3Å) to control moisture in hygroscopic environments .

Advanced Question: How can researchers address discrepancies in reported biological activity of this compound across cell-based assays?

Q. Answer :

- Controlled Replication :

- Standardize cell lines, passage numbers, and culture media (e.g., avoid serum-containing media if esterases are present) .

- Include positive controls (e.g., known esterase inhibitors) to confirm target specificity.

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.